molecular formula C22H16O4 B14978437 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one

1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one

Cat. No.: B14978437
M. Wt: 344.4 g/mol
InChI Key: KXJYFKGWYXKESA-RMKNXTFCSA-N
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Description

1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one is a compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes a hydroxy group and a phenylprop-2-en-1-yloxy group attached to the xanthone core.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.

    Substitution: The phenylprop-2-en-1-yloxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted xanthones, dihydroxanthones, and quinones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxy group and the phenylprop-2-en-1-yloxy group play crucial roles in its biological activity. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyxanthone: Lacks the phenylprop-2-en-1-yloxy group but shares the xanthone core.

    1-Hydroxy-9H-xanthen-9-one: Similar structure but without the phenylprop-2-en-1-yloxy group.

Uniqueness

1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one is unique due to the presence of the phenylprop-2-en-1-yloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-hydroxy-3-[(E)-3-phenylprop-2-enoxy]xanthen-9-one

InChI

InChI=1S/C22H16O4/c23-18-13-16(25-12-6-9-15-7-2-1-3-8-15)14-20-21(18)22(24)17-10-4-5-11-19(17)26-20/h1-11,13-14,23H,12H2/b9-6+

InChI Key

KXJYFKGWYXKESA-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

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